
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with three different halogen atoms: chlorine, fluorine, and iodine. This unique combination of substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of halogen atoms onto the benzene ring through electrophilic aromatic substitution.
Alkylation: Attachment of the 3-chloropropyl group via Friedel-Crafts alkylation.
Fluorination and Iodination: Selective introduction of fluorine and iodine atoms using appropriate halogenating agents under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized aromatic compounds.
Scientific Research Applications
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-5-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved can vary widely, from signal transduction to metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-fluoro-5-iodobenzene can be compared with other halogenated aromatic compounds, such as:
- 1-(3-Chloropropyl)-3-fluoro-5-bromobenzene
- 1-(3-Chloropropyl)-3-fluoro-5-chlorobenzene
- 1-(3-Chloropropyl)-3-fluoro-5-methylbenzene
These compounds share similar structural features but differ in the specific halogen atoms or substituents present. The unique combination of chlorine, fluorine, and iodine in this compound imparts distinct reactivity and properties, making it valuable for specific applications where these characteristics are desired.
Properties
Molecular Formula |
C9H9ClFI |
|---|---|
Molecular Weight |
298.52 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-fluoro-5-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |
InChI Key |
VIHILTGWRKPVGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)I)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


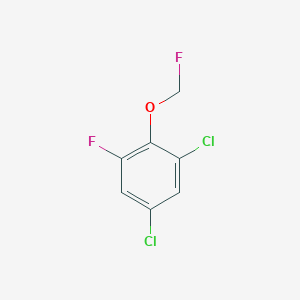
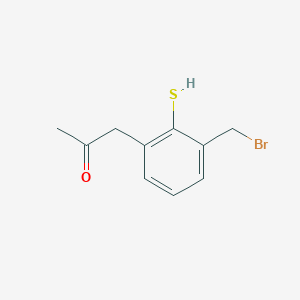
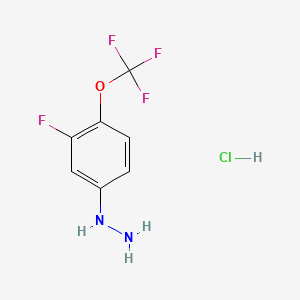
![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate](/img/structure/B14062989.png)
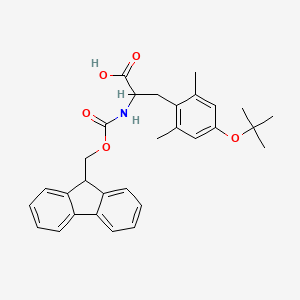
![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)
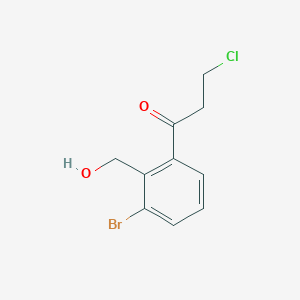
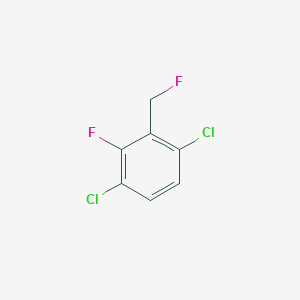
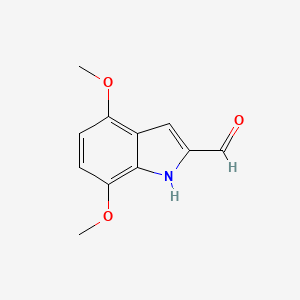
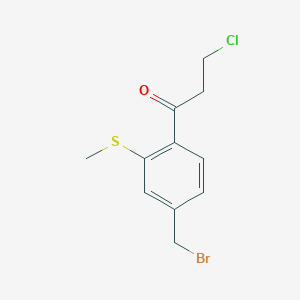

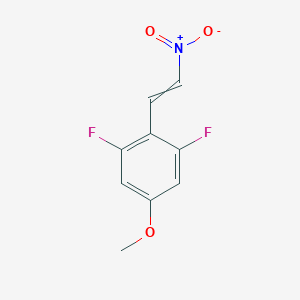

![(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14063033.png)
